N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and pharmacology. It is commonly referred to as DMQX, and it belongs to the class of quinoxaline derivatives.
Scientific Research Applications
- Advantages : AI offers advantages over traditional analytical methods, enabling integration of multidimensional atmospheric science data from observations to simulations .
- Antiviral Activity : Researchers have synthesized indole derivatives with antiviral properties. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A virus .
- Molecular Docking Studies : Researchers have explored indolyl and oxochromenyl xanthenone derivatives, including SMR000017058, as potential anti-HIV agents .
Atmospheric Science and Climate Modeling
Antiviral Drug Discovery
HIV-1 Inhibition
Energy Generation with Small Modular Reactors (SMRs)
Mechanism of Action
Mode of Action
Given its structural similarity to quinoline derivatives , it might interact with biological targets in a similar manner. Quinoline derivatives are known to interact with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to be involved in a variety of biochemical pathways, including those related to inflammation, cancer, and infectious diseases .
Result of Action
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .
properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-11-6-7-12(2)15-14(11)10-13(16(21)20-15)8-9-19-17(22)18(3,4)5/h6-7,10H,8-9H2,1-5H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKWMGCRQMOQKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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